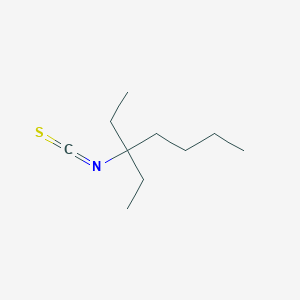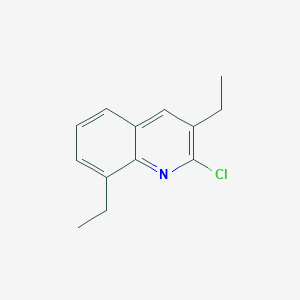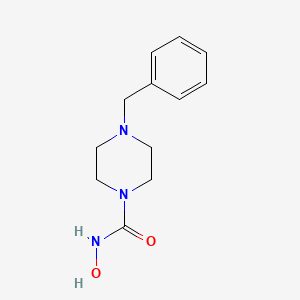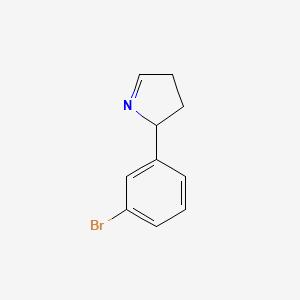
2-Chloro-N-(3,5-dimethylphenyl)-5-methoxy-4-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(3,5-dimethylphenyl)-5-methoxy-4-methylaniline is an organic compound with a complex structure that includes a chloro group, dimethylphenyl group, methoxy group, and methylaniline group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3,5-dimethylphenyl)-5-methoxy-4-methylaniline typically involves multiple steps. One common method includes the reaction of 3,5-dimethylaniline with 2-chloro-5-methoxy-4-methylbenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
2-Chloro-N-(3,5-dimethylphenyl)-5-methoxy-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Products may include 2-chloro-N-(3,5-dimethylphenyl)-5-hydroxy-4-methylaniline or 2-chloro-N-(3,5-dimethylphenyl)-5-carboxy-4-methylaniline.
Reduction: The major product is 2-H-N-(3,5-dimethylphenyl)-5-methoxy-4-methylaniline.
Substitution: Products depend on the nucleophile used, such as 2-amino-N-(3,5-dimethylphenyl)-5-methoxy-4-methylaniline.
科学研究应用
2-Chloro-N-(3,5-dimethylphenyl)-5-methoxy-4-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-Chloro-N-(3,5-dimethylphenyl)-5-methoxy-4-methylaniline involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxy and methyl groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
相似化合物的比较
Similar Compounds
- 2-Chloro-N-(3,5-dimethylphenyl)benzamide
- 2-Chloro-N-(3,5-dimethylphenyl)propanamide
- 2-Chloro-N-(3,5-dimethylphenyl)-N-(4-methoxybenzyl)acetamide
Uniqueness
2-Chloro-N-(3,5-dimethylphenyl)-5-methoxy-4-methylaniline is unique due to the presence of both methoxy and methyl groups on the aniline ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct profile in terms of solubility, stability, and interaction with biological targets compared to similar compounds.
属性
CAS 编号 |
919090-39-4 |
|---|---|
分子式 |
C16H18ClNO |
分子量 |
275.77 g/mol |
IUPAC 名称 |
2-chloro-N-(3,5-dimethylphenyl)-5-methoxy-4-methylaniline |
InChI |
InChI=1S/C16H18ClNO/c1-10-5-11(2)7-13(6-10)18-15-9-16(19-4)12(3)8-14(15)17/h5-9,18H,1-4H3 |
InChI 键 |
LZMHQSPQJYRAFN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)NC2=C(C=C(C(=C2)OC)C)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-5-([1,3]oxazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B15171661.png)


![1-Bromo-2-[(1,2,2-tribromoethyl)selanyl]ethene](/img/structure/B15171680.png)


![2-Chloro-6-[(2-hydroxyethyl)sulfanyl]benzaldehyde](/img/structure/B15171693.png)


![2-bromo-N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]benzamide](/img/structure/B15171722.png)

![(1S,2R,6S,7R)-4-(2-methoxy-5-nitrophenyl)-7-(3-nitrobenzoyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B15171726.png)
![1-[4-(Non-5-en-4-yl)phenyl]ethan-1-one](/img/structure/B15171731.png)

